molecular formula C16H21NO2 B2564648 N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide CAS No. 1396862-52-4

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2564648
CAS No.: 1396862-52-4
M. Wt: 259.349
InChI Key: CPVBQHPBBHPBED-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide (CAS 1396862-52-4) is a chemical compound of significant interest in advanced organic synthesis research. This compound features a cyclohex-3-ene-1-carboxamide scaffold linked to a 2-hydroxy-2-phenylpropyl group, making it a valuable intermediate for studying rearrangement reactions and synthesizing complex molecular structures. Research indicates that derivatives of cyclohex-3-ene-1-carboxamide can undergo fascinating transformations, serving as precursors for the synthesis of substituted bicyclic lactone derivatives under bromination and epoxidation conditions . These reactions are particularly noteworthy as they involve unusual rearrangements where the hydroxymethyl (-CH2OH) and amide (-CONHR) groups attached to the cyclohexene ring play an effective role in product formation, leading to novel fused-ring systems . The exploration of such scaffolds is crucial in medicinal chemistry for developing new pharmacophores. Structurally related cyclohexanecarboxamide compounds have been investigated as potential therapeutics, demonstrating the value of this chemical class in drug discovery efforts . This product is intended for research purposes in laboratory settings only. It is strictly for use by qualified professionals. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-4,6-7,10-11,13,19H,5,8-9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVBQHPBBHPBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Compound Name Core Structure Key Substituents Analytical Methods Reference
N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide Cyclohex-3-ene, carboxamide 2-hydroxy-2-phenylpropyl Inferred: NMR/X-ray -
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, imidazol, chlorophenyl X-ray, spectroscopy
2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone Cyclohexanone Ethylamino, 3-hydroxyphenyl 1H NMR
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-3-phenyloxirane-2-carboxamide Oxirane, carboxamide Chlorophenyl, oxirane Not specified

Analytical Techniques

  • Spectroscopy : 1H NMR (as in ) is critical for verifying substituent positions and purity.
  • X-ray Crystallography : Used in to confirm imine (E)-configuration, a method applicable to the target compound for resolving stereochemistry .

Q & A

Q. Basic

  • 1H NMR : Assigns protons on the cyclohexene ring (δ 5.6–6.0 ppm, olefinic H) and hydroxypropyl moiety (δ 1.8–2.2 ppm, CH2; δ 4.5 ppm, OH). Compare with reference spectra of structurally analogous compounds .
  • IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns.

How can researchers assess the purity of this compound using chromatographic methods?

Q. Basic

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane, 1:1); Rf ~0.5.

How can computational methods like DFT or molecular docking predict the biological activity of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G(d) level .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). Validate docking poses with MD simulations .

What strategies resolve contradictions in spectral data (e.g., unexpected peaks in 1H NMR)?

Q. Advanced

  • Comparative Analysis : Cross-reference with databases (e.g., ChemIDplus ) for analogous compounds.
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., OH groups).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .

How can enantiomeric purity be determined, and what methods separate stereoisomers?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .

What in vitro assays evaluate the compound’s bioactivity, and how are they validated?

Q. Advanced

  • Antioxidant Activity : DPPH radical scavenging assay (IC50 calculation) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition) with positive controls.
  • Cytotoxicity : MTT assay on cell lines (IC50 determination).

How can substituent effects on the cyclohexene ring be correlated with physicochemical properties using QSAR?

Q. Advanced

  • Molecular Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors using ChemAxon.
  • QSAR Modeling : Train a regression model (e.g., PLS) to link descriptors to solubility or permeability. Validate with leave-one-out cross-validation .

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